An In-depth Technical Guide to the Chemical Structure of 3-ethyl-5-methoxy-1H-indole-2-carboxylic acid
An In-depth Technical Guide to the Chemical Structure of 3-ethyl-5-methoxy-1H-indole-2-carboxylic acid
Abstract
This technical guide provides a comprehensive analysis of the chemical structure of 3-ethyl-5-methoxy-1H-indole-2-carboxylic acid, a substituted indole derivative of significant interest. Indole scaffolds are foundational in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] This document delineates a robust synthetic pathway for the title compound via the Fischer Indole Synthesis, followed by a detailed structural elucidation using a multi-technique spectroscopic approach. We will explore the expected outcomes from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the causal relationships between the molecule's structural features and its spectroscopic signatures. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the synthesis and characterization of novel indole derivatives.
Introduction: The Significance of the Indole Scaffold
The indole ring system is a privileged heterocyclic motif in drug discovery, forming the core of essential biomolecules like the amino acid tryptophan and neurotransmitter serotonin. Methoxy-substituted indoles, in particular, are known to possess a wide array of biological activities, including neuroprotective, antioxidant, and anti-tumor properties.[2][3] The compound 3-ethyl-5-methoxy-1H-indole-2-carboxylic acid combines several key pharmacophoric features: a carboxylic acid for potential hydrogen bonding and salt formation, a methoxy group that enhances electron density and can modulate metabolic stability, and an ethyl group at the C3 position that can influence receptor binding and lipophilicity. A thorough understanding of its synthesis and structural confirmation is paramount for its development as a potential therapeutic agent or advanced intermediate.
Synthesis and Purification: A Validated Workflow
The Fischer Indole Synthesis remains one of the most reliable and versatile methods for constructing the indole core.[4][5] The proposed synthesis for 3-ethyl-5-methoxy-1H-indole-2-carboxylic acid leverages this classic reaction, followed by a standard saponification. The entire workflow is designed as a self-validating system, where successful completion of each step is confirmed before proceeding.
Key Synthetic Pathway: Fischer Indolization
The synthesis begins with the acid-catalyzed condensation of 4-methoxyphenylhydrazine with ethyl 2-oxopentanoate to form a hydrazone intermediate. This intermediate, without isolation, undergoes a[6][6]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the target indole ester.[5] Subsequent hydrolysis provides the final carboxylic acid. A similar strategy has been successfully employed for the synthesis of 5-methoxy-1H-indole-2-carboxylic acid.[7][8]
Caption: Fischer Indole Synthesis workflow for the target compound.
Detailed Experimental Protocol
Step 1 & 2: One-Pot Hydrazone Formation and Fischer Indolization
-
To a solution of 4-methoxyphenylhydrazine hydrochloride (1.0 eq) in ethanol, add ethyl 2-oxopentanoate (1.1 eq).
-
Add a catalytic amount of glacial acetic acid and stir the mixture at room temperature for 1 hour to facilitate hydrazone formation. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Causality: The initial condensation is acid-catalyzed to activate the ketone carbonyl for nucleophilic attack by the hydrazine.
-
Slowly add polyphosphoric acid (PPA) or a mixture of sulfuric acid and ethanol, and heat the reaction mixture to reflux (approx. 80-100 °C) for 2-4 hours.
-
Causality: The strong acid and heat are required to promote the key[6][6]-sigmatropic rearrangement and subsequent cyclization/aromatization steps.[5]
-
Cool the reaction mixture and pour it onto crushed ice. The crude ester product will precipitate.
-
Filter the solid, wash with copious amounts of water until the filtrate is neutral, and dry under vacuum. The crude product can be purified by recrystallization from ethanol/water.
Step 3: Saponification
-
Suspend the purified ethyl ester (1.0 eq) in a mixture of ethanol and water.
-
Add potassium hydroxide (KOH, 3.0 eq) and heat the mixture to reflux for 1-2 hours until TLC analysis shows complete consumption of the starting ester.
-
Causality: The hydroxide ion acts as a nucleophile, attacking the ester carbonyl to induce hydrolysis to the carboxylate salt.
-
Cool the solution to room temperature, pour into ice-water, and acidify to pH ~2 with concentrated HCl.
-
The final carboxylic acid product will precipitate as a solid.
-
Filter the solid, wash with cold water, and dry under vacuum to yield pure 3-ethyl-5-methoxy-1H-indole-2-carboxylic acid.
Structural Elucidation: A Multi-Spectroscopic Approach
Confirmation of the chemical structure is achieved by integrating data from several analytical techniques. Each technique provides a unique piece of the structural puzzle, and their combined interpretation provides unequivocal proof.
Caption: Integrated workflow for spectroscopic structure confirmation.
Chemical Structure Diagram
Caption: Structure of 3-ethyl-5-methoxy-1H-indole-2-carboxylic acid.
¹H and ¹³C NMR Spectroscopy
NMR spectroscopy provides the carbon-hydrogen framework of the molecule. Experiments are typically run in a deuterated solvent like DMSO-d₆, which can exchange with labile protons (NH, COOH).[9]
¹H NMR Predicted Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~12.9 | Broad Singlet | 1H | COOH | The acidic proton of the carboxylic acid is highly deshielded and often broad.[10] |
| ~11.6 | Singlet | 1H | N-H | The indole N-H proton signal is typically downfield and sharp in DMSO.[10] |
| ~7.4 | Doublet | 1H | H4 | Aromatic proton ortho to the electron-donating NH group. |
| ~7.1 | Doublet | 1H | H7 | Aromatic proton adjacent to the electron-rich pyrrole ring. |
| ~6.9 | Doublet of Doublets | 1H | H6 | Aromatic proton coupled to both H4 and H7. |
| ~3.8 | Singlet | 3H | -OCH₃ | Methoxy protons are singlets in a characteristic region.[10] |
| ~3.0 | Quartet | 2H | -CH₂ CH₃ | Methylene protons are split into a quartet by the adjacent methyl group (3+1=4). |
| ~1.2 | Triplet | 3H | -CH₂CH₃ | Methyl protons are split into a triplet by the adjacent methylene group (2+1=3). |
¹³C NMR Predicted Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
|---|---|---|
| ~163 | Quaternary | C =O |
| ~154 | Quaternary | C 5-OCH₃ |
| ~138 | Quaternary | C 7a |
| ~128 | Quaternary | C 2 |
| ~127 | Quaternary | C 3a |
| ~122 | Tertiary | C 4 |
| ~113 | Tertiary | C 7 |
| ~112 | Tertiary | C 6 |
| ~108 | Quaternary | C 3 |
| ~55 | Primary | -OC H₃ |
| ~20 | Secondary | -C H₂CH₃ |
| ~15 | Primary | -CH₂C H₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying key functional groups based on their vibrational frequencies.[11][12]
Predicted Key IR Absorption Bands (KBr Pellet)
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
|---|---|---|---|
| 3400 - 3300 | N-H Stretch | Indole N-H | A characteristic sharp to medium peak for the indole N-H group.[12] |
| 3300 - 2500 | O-H Stretch | Carboxylic Acid O-H | A very broad absorption due to strong intermolecular hydrogen bonding of the acid dimers.[13] |
| ~1680 | C=O Stretch | Carboxylic Acid C=O | Strong, sharp absorption for the carbonyl group, conjugated with the indole ring. |
| 1620 - 1450 | C=C Stretch | Aromatic Ring | Multiple bands corresponding to the vibrations of the indole aromatic system. |
| ~1250 | C-O Stretch | Aryl-Alkyl Ether | Asymmetric C-O-C stretching of the methoxy group. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and crucial fragmentation data, which acts as a final check on the molecular formula and connectivity. For a molecule with the formula C₁₂H₁₃NO₃, the expected exact mass is 219.0895 g/mol .
Expected Fragmentation Pattern (Electron Ionization - EI)
-
Molecular Ion (M⁺): A peak at m/z = 219 corresponding to the intact molecule.
-
[M-18]⁺: A peak at m/z = 201, resulting from the loss of a water molecule (H₂O) via ortho-elimination involving the carboxylic acid and the C3-ethyl group.
-
[M-45]⁺: A significant peak at m/z = 174, corresponding to the loss of the carboxyl radical (•COOH). This is a very common fragmentation for carboxylic acids.
-
[M-15]⁺: A peak at m/z = 204 from the loss of a methyl radical (•CH₃) from the ethyl group.
Physicochemical Properties
The functional groups present in 3-ethyl-5-methoxy-1H-indole-2-carboxylic acid dictate its physical properties.
-
Appearance: Expected to be a crystalline solid at room temperature.
-
Solubility: Due to the polar carboxylic acid and N-H groups, it is expected to have low solubility in nonpolar solvents like hexane but good solubility in polar organic solvents like ethanol, DMSO, and ethyl acetate. Its solubility in water will be low but will increase significantly in aqueous base (e.g., NaHCO₃ or NaOH) due to the formation of the highly soluble carboxylate salt.[14]
-
Melting Point: The presence of strong intermolecular hydrogen bonding between the carboxylic acid groups (forming dimers) and the indole N-H groups will result in a relatively high melting point.[14]
Potential Applications and Biological Significance
While the specific biological profile of this exact molecule is not extensively documented, its structural motifs are present in compounds with known pharmacological relevance.
-
Neuroprotection: 5-methoxyindole-2-carboxylic acid has been studied for its neuroprotective effects, suggesting potential applications in conditions like stroke and Alzheimer's disease.[3]
-
Anticancer Activity: Many indole-2-carboxamide derivatives have been synthesized and evaluated as potent antiproliferative agents, acting as inhibitors of kinases like EGFR and CDK2.[15]
-
Metabolic Precursors: The indole core is a versatile platform for further chemical modification, making this compound a valuable intermediate for the synthesis of more complex drug candidates.
Conclusion
The chemical structure of 3-ethyl-5-methoxy-1H-indole-2-carboxylic acid has been thoroughly analyzed through a combination of synthetic strategy and predictive spectroscopic interpretation. A reliable synthesis via the Fischer Indole reaction provides access to this valuable scaffold. The structural identity can be unequivocally confirmed through a cohesive analysis of NMR, IR, and MS data, each providing complementary information on the molecule's connectivity, functional groups, and molecular weight. The insights provided in this guide serve as a robust framework for the synthesis, characterization, and further development of this and related indole derivatives in a research and drug discovery setting.
References
- ProQuest. (n.d.). Infrared Spectra of Indole Compounds.
- MDPI. (2019). Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments.
- Dieng, S. D. (n.d.). Vibrational Spectroscopy of Isotopically Labeled Indoles and Electron. Montclair State University Digital Commons.
- ResearchGate. (n.d.). FT-IR spectrum of control indole.
- NIST. (n.d.). Indole-2-carboxylic acid. NIST WebBook.
- (n.d.). Mass Spectra of the Hydroxyindole-3-carboxylic Acids and the Hydroxyskatoles.
- Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
- ACS Publications. (n.d.). Synthesis and Infrared Spectra of Some Indole Compounds. The Journal of Organic Chemistry.
- MassBank. (2008). Indolecarboxylic acids and derivatives.
- ACS Publications. (1998). Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate.
- (n.d.). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles.
- Wikipedia. (n.d.). Fischer indole synthesis.
- PMC. (n.d.). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL.
- NIST. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-. NIST WebBook.
- ResearchGate. (2025). ChemInform Abstract: Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate.
- MDPI. (n.d.). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate.
- PubChem. (n.d.). Ethyl 5-methoxyindole-2-carboxylate. NIH.
- (n.d.). Synthesis of 3-[2-[[(Phenylmethoxy)carbonyl]amino]ethyl]-1H-indole-5carboxylic acid.
- YouTube. (2018). Methods of indole synthesis: Part III (Fischer indole synthesis).
- (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.
- MDPI. (n.d.). Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties.
- (n.d.). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy.
- Chemicalbook. (2025). 3-(2-AMINO-ETHYL)-5-METHOXY-1H-INDOLE-2-CARBOXYLIC ACID.
- SpectraBase. (n.d.). 1H-indole-2-carboxylic acid, 5-methoxy-1-methyl-, ethyl ester - Optional[1H NMR] - Spectrum.
- Chemdiv. (n.d.). Compound 3-(2-carboxyethyl)-5-methoxy-1H-indole-2-carboxylic acid.
- chemicalbook. (n.d.). ethyl 5-methoxy-2-methyl-1H-indole-3-carboxylate synthesis.
- Der Pharma Chemica. (n.d.). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues.
- ResearchGate. (2025). (PDF) Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations.
- MDPI. (n.d.). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations.
- ChemicalBook. (n.d.). 5-METHOXYINDOLE-2-CARBOXYLIC ACID(4382-54-1) 1H NMR spectrum.
- Chemistry LibreTexts. (2022). 15.3: Physical Properties of Carboxylic Acids.
- SpectraBase. (n.d.). 5-Methoxyindole-2-carboxylic acid - Optional[1H NMR] - Spectrum.
- (n.d.). Figure S5. 1 H NMR spectrum (CDCl 3 , 400 MHz) of ethyl 5-chloro-1H-indole-2-carboxylate.
- eBiltegia MONDRAGON UNIBERTSITATEA. (2023). Physicochemical characterization of hydrophobic type III and type V deep eutectic solvents based on carboxylic acids.
- ResearchGate. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors.
- MDPI. (n.d.). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides.
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. "Vibrational Spectroscopy of Isotopically Labeled Indoles and Electron " by Senghane Dominique Dieng [digitalcommons.montclair.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. myneni.princeton.edu [myneni.princeton.edu]
- 10. 5-METHOXYINDOLE-2-CARBOXYLIC ACID(4382-54-1) 1H NMR spectrum [chemicalbook.com]
- 11. Infrared Spectra of Indole Compounds - ProQuest [proquest.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
